(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O4S3 and its molecular weight is 422.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- (2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is involved in the synthesis of various benzothiazine and acrylamide compounds. These compounds are synthesized using the Knoevenagel condensation with substituted benzaldehydes in the presence of sodium methoxide in DMF. This process involves the formation of phenylacrylamide compounds under specific conditions, showcasing the chemical versatility and reactivity of the compound (Alves de Souza et al., 2010).
Applications in Material Science
- Compounds related to this compound have been used in the development of novel materials for dye-sensitized solar cells. Specifically, the introduction of a 2-(thiophen-2-yl)thiazole π-bridge into diethylamino coumarin has shown to improve light-harvesting capabilities and photovoltaic performance, which is significant in the context of renewable energy technologies (Han et al., 2015).
Medicinal Chemistry and Drug Design
- Related benzo[d]thiazol-2(3H)-ylidene compounds have been explored in medicinal chemistry for their antimicrobial properties. For example, new 1,2,4-triazole derivatives containing morpholine moiety exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sahin et al., 2012).
Properties
IUPAC Name |
(E)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-24-10-9-20-15-7-6-14(27(2,22)23)12-16(15)26-18(20)19-17(21)8-5-13-4-3-11-25-13/h3-8,11-12H,9-10H2,1-2H3/b8-5+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUADDNMJXRMSA-MOCLJKNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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